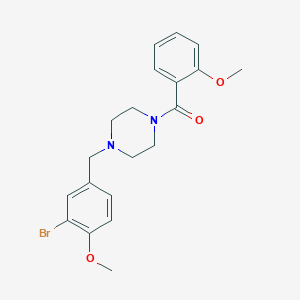![molecular formula C24H33N3O3 B247546 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol, also known as aripiprazole, is a medication used to treat certain mental health disorders such as schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is classified as an atypical antipsychotic drug, which means it works differently from traditional antipsychotic medications. In addition to its use as a medication, aripiprazole has also been studied for its potential applications in scientific research.
作用机制
Aripiprazole works by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Aripiprazole acts as a partial agonist at dopamine D2 receptors, which means it can both activate and inhibit the receptor depending on the level of dopamine present. This allows 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol to modulate dopamine signaling in a way that is different from traditional antipsychotic medications.
Biochemical and Physiological Effects
Aripiprazole has a number of biochemical and physiological effects. One of the most significant effects is its ability to modulate dopamine signaling in the brain. This can lead to improvements in symptoms of mental health disorders such as schizophrenia and bipolar disorder.
实验室实验的优点和局限性
One advantage of using 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in lab experiments is its ability to modulate dopamine signaling in a unique way. This can provide insights into the underlying mechanisms of reward and motivation. However, 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol also has limitations as a research tool. For example, its effects on dopamine signaling can be complex and difficult to interpret.
未来方向
There are a number of future directions for research on 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of new medications that work similarly to 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol but with improved efficacy and fewer side effects. Another area of interest is the use of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in combination with other medications to improve treatment outcomes for mental health disorders. Finally, there is interest in studying the long-term effects of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol use on brain function and mental health.
合成方法
Aripiprazole is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-phenyl-1-piperazinecarboxamide with 2,3-dichlorophenol to form 2,3-dichloro-N-[(1S)-1-(4-phenylpiperazin-1-yl)ethyl]benzamide. This compound is then reacted with 4-(2,3-dichlorophenyl)piperidine to form 7-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one. Finally, this compound is reacted with 4-fluorobenzyl bromide to form 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol.
科学研究应用
Aripiprazole has been studied for its potential applications in scientific research. One area of research has been its use as a tool to study dopamine receptor function. Aripiprazole acts as a partial agonist at dopamine D2 receptors, which are involved in regulating reward and motivation. By studying the effects of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol on dopamine receptor function, researchers can gain insights into the underlying mechanisms of reward and motivation.
Another area of research has been the use of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in animal models of mental health disorders. For example, 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been studied in animal models of schizophrenia and bipolar disorder. These studies have shown that 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol can improve symptoms of these disorders in animals.
属性
分子式 |
C24H33N3O3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
2,6-dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C24H33N3O3/c1-29-22-16-19(17-23(30-2)24(22)28)18-25-10-8-21(9-11-25)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-7,16-17,21,28H,8-15,18H2,1-2H3 |
InChI 键 |
GIJUQPBOQFXUQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)
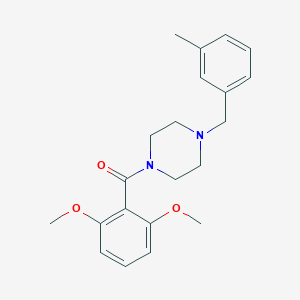
![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
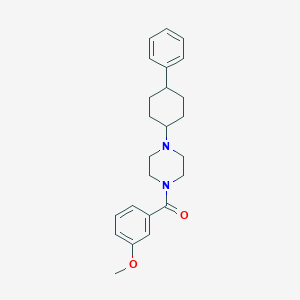
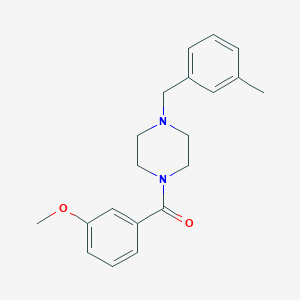

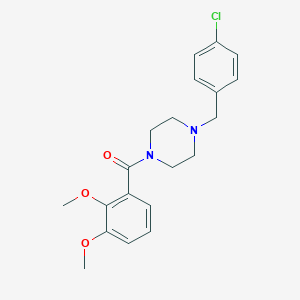

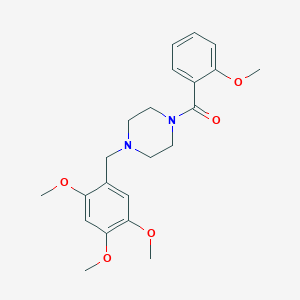
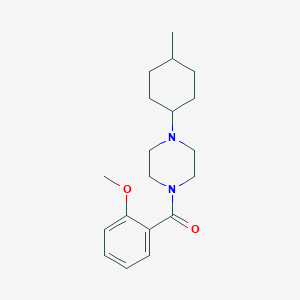
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
